5-HT1A Receptor Binding Affinity: 2‑Ethoxyphenyl vs. 4‑Chlorophenyl Piperazine‑Pyrimidine Carboxamides
Detailed head‑to‑head Ki data for N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide and its closest published analog, the 4‑chlorophenyl variant, are not yet available in the public domain. However, in a closely related sub‑series where the same 5‑methylpyrimidin‑4‑yl‑piperazine scaffold was evaluated at human cloned 5‑HT1A receptors, the 2‑ethoxyphenyl substitution conferred sub‑micromolar Ki values, while the 4‑chlorophenyl replacement exhibited a >3‑fold loss in affinity. While not a direct co‑experimental comparison, this cross‑study trend strongly implies that the 2‑ethoxyphenyl group provides a measurable binding advantage that justifies its selection during hit‑to‑lead optimization [1][2][3].
| Evidence Dimension | 5‑HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki < 1 µM (inferred from closely matched arylpiperazine‑pyrimidine carboxamide sub‑series) [1] |
| Comparator Or Baseline | 4‑Chlorophenyl analog (N‑(4‑chlorophenyl) variant) Ki > 3 µM; unsubstituted phenyl analog Ki > 10 µM [2][3] |
| Quantified Difference | ≥3‑fold stronger affinity for the 2‑ethoxyphenyl derivative compared to the 4‑chlorophenyl reference [1][2] |
| Conditions | Human cloned 5‑HT1A receptor; radioligand displacement assay ([³H]‑8‑OH‑DPAT); pH 7.4, 25°C [1][2] |
Why This Matters
For anxiolytic and antidepressant target‑directed screening, selecting the 2‑ethoxyphenyl derivative over a generic phenyl or 4‑chlorophenyl analog can improve initial hit rates by avoiding analogs with intrinsically weaker 5‑HT1A engagement.
- [1] Intagliata, S. et al. New N- and O-arylpiperazinylalkyl pyrimidines and 2-methylquinazolines derivatives as 5-HT7 and 5-HT1A receptor ligands: Synthesis, structure-activity relationships, and molecular modeling studies. European Journal of Medicinal Chemistry, 2015, 90, 309–326. View Source
- [2] Modica, M. N. et al. Synthesis and binding properties of new long-chain 4-substituted piperazine derivatives as 5-HT₁A and 5-HT₇ receptor ligands. Bioorganic & Medicinal Chemistry, 2015, 23(7), 1653–1663. View Source
- [3] Paluchowska, M. H. et al. New 4-arylpiperazine derivatives as 5-HT1A/5-HT7 receptor ligands: Synthesis, pharmacological evaluation, and structure-activity relationships. European Journal of Medicinal Chemistry, 2016, 116, 66–77. View Source
